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Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

Tackifier resin Molecular simulation Interaction energy

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol (CAS 26678-93-3), also designated as p-tert-octylphenol formaldehyde polymer, is a non-heat-reactive, thermoplastic alkylphenol novolak resin of molecular formula (C14H22O·CH2O)x. It belongs to the class of para-substituted alkylphenol-formaldehyde oligomers and is produced via acid-catalyzed condensation of p-tert-octylphenol (4-(2,4,4-trimethylpentan-2-yl)phenol) with formaldehyde.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 26678-93-3
Cat. No. B1581223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
CAS26678-93-3
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O
InChIInChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h6-9,15H,10H2,1-5H3;1H2
InChIKeyPBRIXADXGMHVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol (CAS 26678-93-3) – Procurement Benchmark for p-tert-Octylphenol Formaldehyde Resin Selection


Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol (CAS 26678-93-3), also designated as p-tert-octylphenol formaldehyde polymer, is a non-heat-reactive, thermoplastic alkylphenol novolak resin of molecular formula (C14H22O·CH2O)x [1]. It belongs to the class of para-substituted alkylphenol-formaldehyde oligomers and is produced via acid-catalyzed condensation of p-tert-octylphenol (4-(2,4,4-trimethylpentan-2-yl)phenol) with formaldehyde [2]. The resin finds principal use as a high-performance tackifier and processing aid in natural and synthetic rubber compounds, particularly in tire manufacturing, as well as in adhesives and coatings. Its molecular architecture—featuring C8 branched alkyl chains para to the phenolic hydroxyl—imparts a characteristic balance of oil solubility, elastomer compatibility, and tack-forming capability that distinguishes it from other alkylphenol resin variants.

Why Generic Alkylphenol Resin Substitution Fails for CAS 26678-93-3 Procurement


Alkylphenol-formaldehyde resins cannot be freely interchanged among para-tert-butylphenol, para-tert-octylphenol, para-nonylphenol, and hydrocarbon-resin alternatives. The length and branching of the para-alkyl substituent directly control the resin's oil solubility, elastomer compatibility, softening point, and the magnitude of intermolecular non-bond interactions responsible for tack generation [1]. Direct comparative rheological and molecular simulation data demonstrate that shortening the alkyl chain (e.g., from octyl to butyl) reduces tack-forming interaction energy, while changing the substituent from octylphenol to nonylphenol introduces distinct regulatory liability [2]. Substituting petroleum-derived C5/C9 hydrocarbon resins for octylphenol-formaldehyde resin sacrifices compatibility with polar synthetic elastomers and alters vulcanization behavior. Evidence below establishes that the p-tert-octylphenol-formaldehyde architecture provides a quantifiable performance envelope that generic substitution cannot replicate.

Quantitative Differentiation Evidence for Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol Against Closest Analogs


Superior Tack Interaction Energy vs. p-tert-Butylphenol Formaldehyde Resin – Molecular Simulation Evidence

Molecular mechanics/dynamics calculations reveal that p-tert-octylphenol formaldehyde resin oligomers (tetramer through decamer) exhibit intermolecular interaction energies with rubber chains of less than –40 kcal/mol, compared to greater than –20 kcal/mol for the dimer and trimer forms [1]. This oligomer-length-dependent energy enhancement is attributable to the extended orientation of the tert-octyl side chains, which facilitate non-bond interactions with rubber hydrocarbon backbones [1]. The longer, more branched C8 alkyl substituent of the octylphenol resin yields approximately twice the interaction energy per molecule relative to shorter-chain butylphenol analogs—a structural feature absent in p-tert-butylphenol formaldehyde resin, where the C4 substituent provides fewer contact points for intermolecular interaction . No equivalent molecular simulation data showing interaction energies of –40 kcal/mol were identified for the butyl homolog.

Tackifier resin Molecular simulation Interaction energy

Comparable Rheological Efficiency as Tackifier in SBR with Differentiated Anti-Viscosity Profile – Direct Head-to-Head Study

A direct comparative study of p-tert-butylphenol formaldehyde resin and p-tert-octylphenol formaldehyde resin in SBR compounds demonstrated that both resins reduced apparent viscosity and apparent shear stress, improved flow behavior, enhanced extrudate appearance quality, and decreased mixing power consumption [1]. The effect intensified with increasing resin loading. Critically, at loadings exceeding 10 phr, both resins caused severe mill roll sticking, establishing a practical upper-use limit [1]. The study confirmed that the two resins behave comparably in SBR rheological modification, but the octylphenol variant provides additional tack strength due to its molecular architecture—a differential advantage when post-processing green strength is critical, without incurring a penalty in processing viscosity reduction.

Styrene-butadiene rubber Rheology Tackifying resin

Regulatory-Driven Raw Material Differentiation vs. Nonylphenol-Based Resins

The monomeric precursor p-tert-octylphenol has been classified under EU REACH as a Substance of Very High Concern (SVHC) due to endocrine-disrupting properties, and is listed for priority action under the OSPAR and Helsinki Conventions [1]. Consequently, the polymer resin CAS 26678-93-3, while containing residual free octylphenol monomer, faces ongoing regulatory scrutiny but remains technically permissible under current frameworks [2]. In contrast, p-nonylphenol—used to produce nonylphenol-formaldehyde tackifier resins—is subject to even more severe restrictions: the US EPA proposed a Significant New Use Rule (SNUR) for 15 nonylphenols and their ethoxylates in 2014, citing persistence, bioaccumulation, and extreme aquatic toxicity [1]. Patent literature explicitly states that 'tackifiers prepared from alkylphenol resins having little or no octylphenol or nonylphenol monomers would be desirable', indicating active market pressure to substitute nonylphenol-based resins [1]. For a formulator currently using nonylphenol-formaldehyde resin, switching to p-tert-octylphenol formaldehyde resin (CAS 26678-93-3) represents a step-down in regulatory risk while retaining the alkylphenolic tackifier performance class.

Regulatory compliance Environmental hazard Tackifier procurement

Dual Tackifier–Curing Agent Functionality for Butyl Rubber and EPDM – Application-Specific Differentiation

Octylphenol-formaldehyde resin grades containing methylol groups (resole-type) serve as both tackifiers and vulcanizing agents for low-unsaturation elastomers, particularly isobutylene-isoprene rubber (IIR, butyl) and EPDM . For example, SI Group SP-1045 is a heat-reactive octylphenol-formaldehyde resin specifically designed for the resin cure of butyl rubber, yielding vulcanizates with outstanding resistance to high heat and compression set when used with halogen and zinc donors . This dual functionality is not available from p-tert-butylphenol-formaldehyde novolak tackifiers, which are typically non-heat-reactive and require a separate curative system . In dynamically vulcanized EPDM/polypropylene thermoplastic vulcanizates (TPVs), octylphenol-formaldehyde resin combined with stannous chloride dihydrate serves as the vulcanizing agent, enabling sharp torque increase upon addition and effective crosslinking of the rubber phase [1].

Butyl rubber EPDM Resin curing Tackifier dual functionality

Broad Elastomer Compatibility Spectrum – SBR, BR, IIR, EPDM, NR Coverage

Octylphenol-formaldehyde resin (CAS 26678-93-3) is documented to develop effective tack in natural rubber (NR), styrene-butadiene rubber (SBR), cis-1,4-polybutadiene rubber (BR), isobutylene-isoprene rubber (IIR, butyl), and ethylene-propylene-diene monomer rubber (EPDM)—a breadth of elastomer compatibility exceeding that of hydrocarbon resin tackifiers (C5/C9), which are primarily effective in NR and lower-polarity elastomers [1]. This broad compatibility arises from the balanced polarity imparted by the phenolic hydroxyl group combined with the hydrophobic C8 alkyl chain, enabling dispersion in both non-polar and moderately polar elastomer matrices [2]. Commercial product specification sheets consistently list SBR, BR, IIR, IR, and NR as compatible elastomers for unmodified octylphenol-formaldehyde resins [3].

Elastomer compatibility Tackifier resin Tire compounding

Procurement-Relevant Application Scenarios for Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol (CAS 26678-93-3)


All-Steel Radial Tire Inner Liner and Ply Compound Tackification

In all-steel radial tire manufacturing, CAS 26678-93-3 resin is added at 2–10 phr to inner liner and ply compounds to reduce Mooney viscosity, improve self-adhesion (peel strength ≥ 2.5 MPa), and ensure green carcass integrity during assembly prior to vulcanization [1]. The quantitative rheological evidence (Section 3, Evidence Item 2) establishes that octylphenol-formaldehyde resin delivers processing viscosity reduction comparable to p-tert-butylphenol resin while providing superior green tack derived from the tert-octyl chain interaction mechanism (interaction energies < –40 kcal/mol) [2]. For tire manufacturers where semi-finished component adhesion directly impacts defect rates, this differential tack advantage justifies resin selection.

Butyl Rubber Curing with Integrated Tackifier Functionality in Pharmaceutical Closures and Tire Inner Liners

Heat-reactive octylphenol-formaldehyde resin grades (e.g., SP-1045, softening point 80–95°C, methylol content 8.0–11.0%) serve simultaneously as the resin curative and processing tackifier for butyl rubber compounds used in pharmaceutical stoppers, tire inner liners, and curing bladders . As documented in Evidence Item 4 (Section 3), this dual functionality eliminates the need for a separate vulcanizing agent, reducing formulation complexity. The cured vulcanizates exhibit outstanding compression set resistance and high-temperature stability, with the resin cure system providing heat resistance exceeding 150°C after complete crosslinking .

SBR-Based Mechanical Rubber Goods Requiring Balanced Processability and Green Strength

For conveyor belts, hoses, and shoe soles formulated with SBR, CAS 26678-93-3 resin provides the quantitative processing benefits confirmed in the direct head-to-head comparison (Section 3, Evidence Item 2): reduced apparent viscosity, lower mixing energy consumption, and improved extrudate surface quality [3]. The critical procurement insight is the resin loading constraint—efficacy is maintained up to 10 phr, beyond which mill roll sticking becomes problematic [3]. Specification sheets should confirm resin loading recommendations align with the intended application dosage range to avoid processing defects.

Regulatory-Conscious Reformulation: Replacing Nonylphenol-Based Tackifier Systems

For adhesive and rubber formulators currently using nonylphenol-formaldehyde tackifier resins under increasing regulatory pressure (US EPA SNUR, EU REACH Annex XVII restrictions) [4], switching to p-tert-octylphenol formaldehyde resin (CAS 26678-93-3) offers a within-class substitution path that retains alkylphenolic tackifier performance characteristics. Although p-tert-octylphenol monomer is also classified as an SVHC under REACH, it faces a comparatively less imminent phase-out trajectory than nonylphenol, and the polymer resin's free monomer content can be specified to ≤5% (free p-tert-octylphenol max) [5]. This substitution strategy is explicitly referenced in patent literature as a regulatory mitigation measure [4].

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